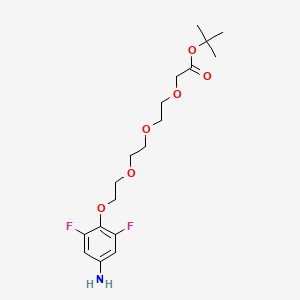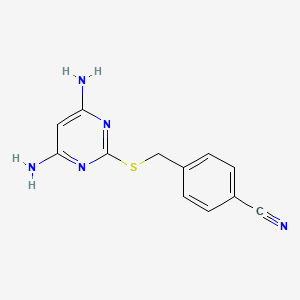
2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one is a fluorinated organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms in this compound can significantly alter its chemical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method is the cyclization of a suitable precursor, such as a trifluoromethylated phenol, under acidic or basic conditions. The reaction conditions may include the use of strong acids like sulfuric acid or bases like sodium hydroxide, along with appropriate solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,2,7-Trifluorobenzofuran-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)benzofuran-3(2H)-one: Similar structure but with fewer fluorine atoms, affecting its reactivity and applications.
Uniqueness
2,2,7-Trifluoro-4-(trifluoromethyl)benzofuran-3(2H)-one is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H2F6O2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
2,2,7-trifluoro-4-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H2F6O2/c10-4-2-1-3(8(11,12)13)5-6(4)17-9(14,15)7(5)16/h1-2H |
Clave InChI |
JWZLZANXHYIFEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(O2)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


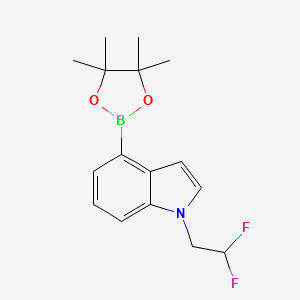
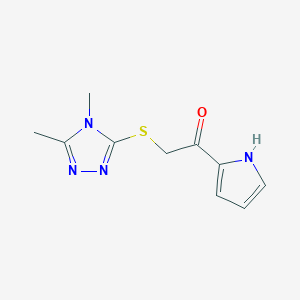

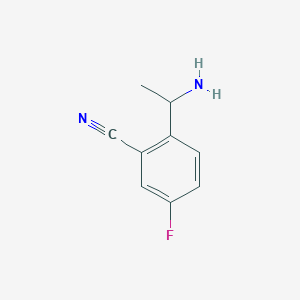

![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
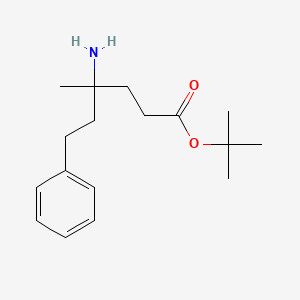
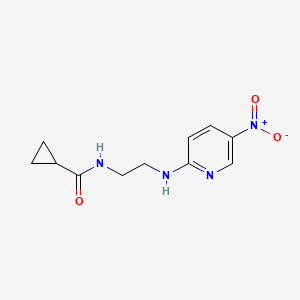
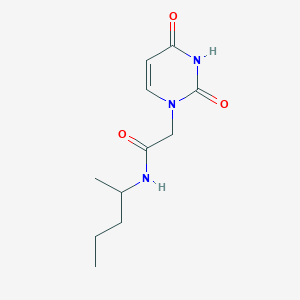
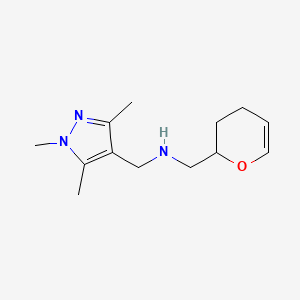
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
